2-chloro-N-(5-methyl-1H-pyrazol-3-yl)acetamide
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Overview
Description
2-chloro-N-(5-methyl-1H-pyrazol-3-yl)acetamide is an organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-methyl-1H-pyrazol-3-yl)acetamide typically involves the reaction of 5-methyl-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-methyl-1H-pyrazol-3-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and reduction: The pyrazole ring can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Nucleophilic substitution: Substituted pyrazole derivatives.
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Potential use in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-methyl-1H-pyrazol-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, pyrazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(1-methyl-1H-pyrazol-5-yl)acetamide
- 2-chloro-N-(3-methyl-1H-pyrazol-5-yl)acetamide
- 2-chloro-N-(1-phenyl-1H-pyrazol-4-yl)acetamide
Uniqueness
2-chloro-N-(5-methyl-1H-pyrazol-3-yl)acetamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the chlorine atom and the methyl group at specific positions can affect the compound’s ability to interact with biological targets and undergo chemical transformations .
Properties
IUPAC Name |
2-chloro-N-(5-methyl-1H-pyrazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c1-4-2-5(10-9-4)8-6(11)3-7/h2H,3H2,1H3,(H2,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOLBUKKWDITIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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